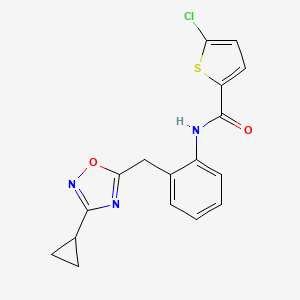

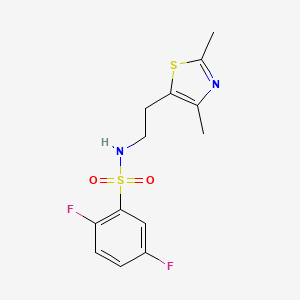

N'-hydroxy-5-oxo-1-(2-thienylmethyl)pyrrolidine-3-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-hydroxy-5-oxo-1-(2-thienylmethyl)pyrrolidine-3-carboximidamide” is a compound that is available from AK Scientific, in San Francisco, California . It is used only for research and development under the supervision of a technically qualified individual .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various strategies. One approach is the ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse. For instance, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Scientific Research Applications

Antitumor Activity and Drug Design

N'-hydroxy-5-oxo-1-(2-thienylmethyl)pyrrolidine-3-carboximidamide, part of the pyrrolo[2,3-d]pyrimidine class, has been investigated for its potential in cancer therapy due to its ability to inhibit purine biosynthesis selectively. The synthesis and evaluation of this compound and its derivatives have shown potent antitumor activity in vitro and in vivo. These compounds demonstrate high selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier, making them promising candidates for targeted cancer therapy. The mechanism of action primarily involves the inhibition of glycinamide ribonucleotide formyltransferase, a key enzyme in the purine biosynthesis pathway, highlighting its potential for the development of new antifolate inhibitors (Wang et al., 2010; Wang et al., 2011).

Synthesis Techniques

The chemical synthesis of compounds related to this compound involves novel methodologies for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This includes direct formation techniques and the use of enaminones for the construction of functionalized heterocycles, providing a foundation for the synthesis of diverse medicinal compounds. Such methods contribute significantly to the field of medicinal chemistry by enabling the development of novel therapeutics with enhanced efficacy and selectivity (Santilli et al., 1971; Grošelj et al., 2013).

Heterocyclic Chemistry Innovations

Research on this compound also extends to the synthesis of heterocyclic compounds, demonstrating the versatility and potential of this molecule in the development of new chemical entities. This includes the synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes and the exploration of diastereoselective Ritter reactions, providing valuable insights into the synthesis of complex molecular structures with potential pharmacological applications (Medjahdi et al., 2009; Morgan et al., 2008).

Safety and Hazards

properties

IUPAC Name |

N'-hydroxy-5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c11-10(12-15)7-4-9(14)13(5-7)6-8-2-1-3-16-8/h1-3,7,15H,4-6H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTUAOJCOHITCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CS2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)CC2=CC=CS2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)quinoxaline-6-carboxamide](/img/structure/B2740712.png)

![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2740721.png)

![2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B2740723.png)

![6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2740724.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2740725.png)

![tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2740726.png)

![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)